Beserol

Acute low back pain Lumboischialgia Skeletal muscle relaxants

Beserol is the brand name for a fixed-dose oral combination tablet containing carisoprodol (125 mg), diclofenac sodium (50 mg), paracetamol (300 mg), and caffeine (30 mg). CAS 76847-46-6 identifies the specific stoichiometric mixture of N-(4-hydroxyphenyl)acetamide with 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one, corresponding to this multi-active pharmaceutical combination.

Molecular Formula C19H21ClN2O5S
Molecular Weight 424.9 g/mol
CAS No. 76847-46-6
Cat. No. B1210889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeserol
CAS76847-46-6
Synonymsacetaminophen, caffeine, carisoprodol, diclofenac drug combination
Beserol
Molecular FormulaC19H21ClN2O5S
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO3S.C8H9NO2/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,6-7H2,1H3;2-5,11H,1H3,(H,9,10)
InChIKeyLDHSPVPCYBWWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beserol (CAS 76847-46-6) Defined: A Fixed-Dose Multi-Target Combination for Musculoskeletal Disorders


Beserol is the brand name for a fixed-dose oral combination tablet containing carisoprodol (125 mg), diclofenac sodium (50 mg), paracetamol (300 mg), and caffeine (30 mg) . CAS 76847-46-6 identifies the specific stoichiometric mixture of N-(4-hydroxyphenyl)acetamide with 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one, corresponding to this multi-active pharmaceutical combination . The product provides three complementary mechanisms: centrally acting skeletal muscle relaxation (carisoprodol), cyclooxygenase-inhibiting anti-inflammatory action (diclofenac), and centrally mediated analgesic activity (paracetamol potentiated by caffeine). Beserol is primarily marketed in Brazil for acute and chronic inflammatory-degenerative rheumatism, including acute gout flares, acute post-traumatic and post-surgical inflammatory conditions, rheumatoid arthritis exacerbations, osteoarthritis, and low back pain conditions .

Why Generic Substitution Fails for Beserol: Single-Agent Alternatives Cannot Reproduce the Integrated Pharmacodynamic Profile


Substituting Beserol with individual components or simpler combinations fails because the four active agents operate on distinct yet synergistic pharmacological pathways that simple additivity cannot replicate. Carisoprodol provides centrally mediated muscle relaxation (Tmax ~2 h), diclofenac sodium supplies peripheral COX-inhibiting anti-inflammatory and analgesic effects, paracetamol adds centrally mediated analgesia, and caffeine acts as an analgesic adjuvant that increases the relative potency of the analgesic components by approximately 40% (relative potency 1.41; 95% CI 1.23–1.63) . This multi-modal design enables lower individual doses than would be required for each agent alone, thereby reducing dose-dependent adverse effects while maintaining efficacy . A single-agent approach—whether a muscle relaxant alone (e.g., cyclobenzaprine) or an NSAID alone (e.g., diclofenac monotherapy)—addresses only one dimension of the complex pathophysiology of acute musculoskeletal pain, which involves muscle spasm, inflammation, and central pain sensitization simultaneously .

Quantitative Head-to-Head Evidence for Beserol: Superior Tolerability vs. Cyclobenzaprine, Faster Muscle Relaxant Onset, and Caffeine-Potentiated Analgesia


Comparable Efficacy but Fewer Adverse Events vs. Cyclobenzaprine in Acute Low Back Pain

In a randomized, double-blind, single-center clinical trial of 108 patients with acute low back pain and lumboischialgia, the Beserol-equivalent combination (caffeine 30 mg + carisoprodol 125 mg + diclofenac sodium 50 mg + paracetamol 300 mg, t.i.d. for 7 days) showed no statistically significant difference in efficacy on the pain Visual Analog Scale or Roland-Morris questionnaire compared to cyclobenzaprine. However, adverse events were significantly more frequent in the cyclobenzaprine group .

Acute low back pain Lumboischialgia Skeletal muscle relaxants Adverse event profile

Faster Muscle Relaxant Onset vs. Cyclobenzaprine: Carisoprodol Tmax Advantage

Carisoprodol, the muscle relaxant component of the Beserol combination, reaches peak plasma concentration (Tmax) at 1.98 ± 1.16 hours after oral administration . In contrast, cyclobenzaprine extended-release capsules require 7 to 8 hours to reach Tmax . This approximately 5- to 6-hour difference in time to peak concentration suggests a faster onset of muscle relaxation for the carisoprodol-containing combination.

Pharmacokinetics Onset of action Muscle relaxant Tmax comparison

Caffeine Adjuvant Effect: ~40% Enhancement of Analgesic Potency vs. Analgesic Without Caffeine

A systematic review of 30 clinical studies involving over 10,000 patients demonstrated that the addition of caffeine to an analgesic increases the relative potency of that analgesic by approximately 40%. The overall relative potency estimate was 1.41 (95% CI: 1.23–1.63), meaning that an analgesic without caffeine would require a dose approximately 40% higher to achieve the same analgesic response . Beserol includes 30 mg of caffeine per tablet, directly benefiting from this potentiation effect on its paracetamol component.

Analgesic adjuvant Caffeine potentiation Combination analgesia Relative potency

Integrated Anti-Inflammatory Action via Diclofenac Sodium: Distinguishing Beserol from Non-NSAID Muscle Relaxant Combinations

Unlike carisoprodol-paracetamol-caffeine only combinations (e.g., Dorilax), Beserol includes diclofenac sodium 50 mg, a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes and reduces prostaglandin-mediated inflammation. In a triple-blind crossover study of 18 chronic temporomandibular disorder patients, diclofenac-containing treatments (both diclofenac alone and the Beserol-equivalent combination) produced significant pain reduction by day 3 of treatment, whereas placebo required 8 days to achieve similar analgesia . The presence of diclofenac provides anti-inflammatory activity not available from carisoprodol or paracetamol alone, offering a mechanistic advantage in conditions with an inflammatory component.

NSAID COX inhibition Anti-inflammatory Diclofenac vs. placebo

Best Research and Industrial Application Scenarios for Beserol (CAS 76847-46-6)


Acute Musculoskeletal Pain and Inflammatory Rheumatism Management

Beserol is specifically indicated for acute and chronic inflammatory-degenerative rheumatism, including acute gout flares, acute post-traumatic and post-surgical inflammatory states, rheumatoid arthritis exacerbations, osteoarthritis, and acute lumbar and lumboischialgic conditions . The combination provides concurrent muscle relaxation, anti-inflammatory action, and dual-mechanism analgesia in a single dosage form, simplifying treatment regimens compared to multi-pill protocols.

Clinical Trial Comparator Arm for Muscle Relaxant + NSAID Analgesic Combinations

Given the existing head-to-head data against cyclobenzaprine in acute low back pain and the active non-inferiority trial comparing Tandrilax (the same combination as Beserol) to lysine clonixinate plus cyclobenzaprine , Beserol represents a well-characterized reference standard for designing clinical trials of new multi-modal analgesic combinations targeting musculoskeletal pain.

Pharmacological Research on Caffeine-Potentiated Multi-Target Analgesia

The Beserol combination exemplifies a caffeine-potentiated, multi-target analgesic regimen validated by a large meta-analysis demonstrating a 40% relative potency enhancement . It serves as a model system for studying the quantitative synergies between centrally acting muscle relaxants, NSAIDs, centrally acting analgesics, and purinergic adjuvants in integrated pain management.

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